molecular formula C6H5ClN4 B15071622 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine

3-Chloropyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B15071622
M. Wt: 168.58 g/mol
InChI Key: BBXKHJFHVVVDDH-UHFFFAOYSA-N
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Description

3-Chloropyrazolo[1,5-a]pyrimidin-5-amine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, sharing one nitrogen atom

Preparation Methods

The synthesis of 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine typically involves the reaction of appropriate pyrazole derivatives with chlorinating agents under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloropyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.

Common reagents used in these reactions include sodium hydride (NaH), palladium catalysts (Pd/C), and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Chloropyrazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of casein kinase 2 (CK2), inhibiting its activity. This inhibition can disrupt various cellular processes, leading to antiproliferative effects in cancer cells . The compound’s photophysical properties are attributed to its electronic structure, which allows for efficient absorption and emission of light .

Comparison with Similar Compounds

3-Chloropyrazolo[1,5-a]pyrimidin-5-amine can be compared with other pyrazolo[1,5-a]pyrimidines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

3-chloropyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C6H5ClN4/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H,(H2,8,10)

InChI Key

BBXKHJFHVVVDDH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)Cl)N=C1N

Origin of Product

United States

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